molecular formula C16H15ClN4O B3675057 N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3675057
M. Wt: 314.77 g/mol
InChI Key: OVISCKFVTPSRGT-UHFFFAOYSA-N
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Description

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the chlorophenyl group contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

    Final coupling: The final step involves coupling the intermediate with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxide.

    Reduction: Formation of the reduced triazole derivative.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its target, leading to increased potency. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A compound with similar chlorophenyl substitution but lacks the triazole ring.

    Phenyltrimethoxysilane: Contains a phenyl group and methoxy groups but lacks the triazole ring and chlorophenyl substitution.

Uniqueness

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine is unique due to the combination of the triazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-14-7-3-1-6-13(14)10-22-15-8-4-2-5-12(15)9-18-16-19-11-20-21-16/h1-8,11H,9-10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVISCKFVTPSRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NN2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine

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